2-(2-Chloroethoxy)phenylboronic acid
Overview
Description
2-(2-Chloroethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a 2-(2-chloroethoxy) group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
2-(2-Chloroethoxy)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis . The primary targets of phenylboronic acid and its derivatives are often organic compounds in chemical reactions, where they act as mild Lewis acids .
Mode of Action
Phenylboronic acid, the parent compound, is known to interact with its targets through its boron atom . The boron atom is sp2-hybridized and contains an empty p-orbital . This allows it to form bonds with other atoms in a chemical reaction .
Biochemical Pathways
Phenylboronic acid and its derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron compounds to palladium .
Result of Action
In general, the result of the action of phenylboronic acid and its derivatives in a chemical reaction is the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroethoxy)phenylboronic acid typically involves the reaction of 2-(2-chloroethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:
Reagents: 2-(2-chloroethoxy)phenylmagnesium bromide, trimethyl borate, water.
Conditions: The reaction is carried out under an inert atmosphere, often using dry solvents to prevent moisture interference. The intermediate boronate ester is hydrolyzed under acidic conditions to yield the boronic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2-(2-Chloroethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chloroethoxy group, making it less versatile in certain synthetic applications.
2-(2-Bromoethoxy)phenylboronic Acid: Similar structure but with a bromo group instead of a chloro group, which can affect reactivity and selectivity.
2-(2-Methoxyethoxy)phenylboronic Acid: Contains a methoxy group, which can influence solubility and reaction conditions.
Uniqueness: 2-(2-Chloroethoxy)phenylboronic acid is unique due to its chloroethoxy substituent, which provides additional reactivity and functionalization options compared to other phenylboronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
[2-(2-chloroethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWFPPCZGFUNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261377 | |
Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096336-35-3 | |
Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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